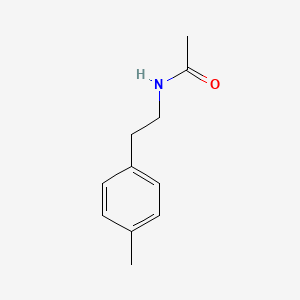
Acetamide, N-(2-(4-methylphenyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-(4-methylphenyl)ethyl)- is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N-(2-(4-methylphenyl)ethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(2-(4-methylphenyl)ethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Research indicates that Acetamide, N-(2-(4-methylphenyl)ethyl)- exhibits significant biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of acetamides can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Acetamides have been evaluated for their antimicrobial efficacy against a range of pathogens. Preliminary studies indicate that certain derivatives exhibit activity against Gram-positive and Gram-negative bacteria.
Case Studies
-
Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the synthesis of various acetamide derivatives, including N-(2-(4-methylphenyl)ethyl)-acetamides. These compounds were tested for their cytotoxic effects on HepG2 cells using MTT assays, revealing IC50 values ranging from 10 to 30 µM depending on the specific substitution on the aryl rings .
Compound IC50 (µM) Compound A 12 Compound B 25 Compound C 30 - Antimicrobial Activity : Another investigation assessed the antimicrobial properties of acetamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) as low as 32 µg/mL for S. aureus, suggesting potential for development into therapeutic agents .
Propiedades
Número CAS |
26011-73-4 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N-[2-(4-methylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H15NO/c1-9-3-5-11(6-4-9)7-8-12-10(2)13/h3-6H,7-8H2,1-2H3,(H,12,13) |
Clave InChI |
ZZFDGUYWPAUHQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCNC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













